Cas no 53202-98-5 (12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate)

12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate structure
53202-98-5 structure
Productnaam:12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate
CAS-nummer:53202-98-5
MF:C38H60O9
MW:660.877613067627
CID:368975
PubChem ID:334044

12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate Chemische en fysische eigenschappen

Naam en identificatie

    • Hexadecanoic acid,(1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
    • Hexadecanoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester, (1S-(1.α.,1a.α.,1b.β.
    • Hexadecanoic acid,(1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-...
    • Hexadecanoic acid,(1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-b
    • PHORBOL 16-HYDROXY 12-PALMITATE 13-ACETATE
    • 12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate, 16-OH-Phorbol 12-palmitate-13-acetate, HHPA
    • 16-HYDROXYPHORBOL 12-PALMITATE 13-ACETATE
    • amp
    • croton factor F1
    • PHORBOL 16-HYDROXY 12-PALMITATE 13- &amp
    • 12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate
    • PHORBOL-13-ACETATE, 12-O-PALMITOYL-16-HYDROXY
    • (1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl hexadecanoate
    • C09153
    • NSC338250
    • 53202-98-5
    • DTXSID301098259
    • [(1S,2S,6R,10S,11R,12S,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate
    • Hexadecanoic acid,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester, (1S-(1.alpha.,1a.alpha.,1b.beta.,4a.beta.,7a.alpha.,7b.alpha.,8.alpha.,9.beta.,9a.alpha.))-
    • CHEBI:744
    • NSC-338250
    • 12-O-Palmitoyl-16-hydroxyphorbol 13-acetate
    • Q27105348
    • 12-O-Palmitoyl-16-hydroxyphorbol-13-acetate
    • CHEMBL4296990
    • Hexadecanoic acid, (1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
    • 16-hydroxyphorbol 13-decanoate 12-palmitate
    • Inchi: InChI=1S/C38H60O9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-31(42)46-34-26(3)37(45)29(32-35(5,24-40)38(32,34)47-27(4)41)21-28(23-39)22-36(44)30(37)20-25(2)33(36)43/h20-21,26,29-30,32,34,39-40,44-45H,6-19,22-24H2,1-5H3/t26-,29+,30-,32-,34-,35-,36-,37-,38-/m1/s1
    • InChI-sleutel: DYHBGVHTKOPQDM-SGPTVBMASA-N
    • LACHT: CCCCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)CO)OC(=O)C)O)C

Berekende eigenschappen

  • Exacte massa: 660.4239
  • Monoisotopische massa: 660.42373349g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 0
  • Aantal draaibare bindingen: 20
  • Complexiteit: 1210
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: 3
  • Oppervlakte lading: 47
  • XLogP3: 6.4
  • Topologisch pooloppervlak: 151

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 1.0207 (rough estimate)
  • Kookpunt: 603.09°C (rough estimate)
  • Brekindex: 1.5290 (estimate)
  • PSA: 150.59
  • Oplosbaarheid: Not determined

12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate Beveiligingsinformatie

  • WGK Duitsland:3
  • Code gevarencategorie: 26/27/28-36/38
  • Veiligheidsinstructies: 26-27-36/37/39-45
  • FLUKA MERK F CODES:10-21
  • Identificatie van gevaarlijk materiaal: T+
  • Risicozinnen:26/27/28-36/38

12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate Gerelateerde literatuur

Aanbevolen leveranciers
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.